molecular formula C14H20ClNO3 B018075 4-(2-Piperidinoethoxy)benzoic acid hydrochloride CAS No. 84449-80-9

4-(2-Piperidinoethoxy)benzoic acid hydrochloride

Cat. No. B018075
CAS RN: 84449-80-9
M. Wt: 285.76 g/mol
InChI Key: CMVTYSMYHSVDIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through various functionalization steps. For instance, Mohammad Hossain et al. (2020) discuss the synthesis of a novel series of compounds with potential antineoplastic activities, emphasizing the importance of structure-activity relationships and the synthesis approaches utilized in their development (Hossain et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds significantly influences their biological activity and interaction with biological targets. Studies such as the one by S. A. A. Hussein et al. (2023) on hydroxy benzoic acid derivatives highlight the importance of docking studies and molecular interactions in understanding the efficacy of compounds as enzyme inhibitors (Hussein et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 4-(2-Piperidinoethoxy)benzoic acid hydrochloride and its derivatives are pivotal for its application in medicinal chemistry. For example, nucleophilic aromatic substitution reactions are fundamental in modifying the structure of aromatic compounds, which is crucial for the development of new pharmaceuticals (Pietra & Vitali, 1972).

Scientific Research Applications

  • Fluorescent Molecular Probe : A derivative, 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, is used as a sensitive molecular probe for ZnO nanoparticles, showcasing unusual fluorescence features (Bekere et al., 2013).

  • Pest Control : Prenylated benzoic acid derivatives from Piper kelleyi Tepe significantly reduce the fitness of caterpillars, indicating potential for controlling pests in tropical forests (Jeffrey et al., 2014).

  • Crystal Structure Studies : 4-carboxypiperidinium chloride, a related compound, has been studied for its crystal and molecular structure, enhancing understanding of such materials (Szafran et al., 2007).

  • Hybrid Compounds for Pharmacology : Researchers have synthesized hybrid compounds using 4-[(1-Oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid, indicating the versatility of benzoic acid derivatives in creating pharmacologically active compounds (Ivanova et al., 2019).

  • Anti-inflammatory Agents : A study developed 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, showing potential as anti-inflammatory agents, highlighting the therapeutic applications of such derivatives (Hirai & Sugimoto, 1977).

  • Antimicrobial Activity : Piper gaudichaudianum Kuntze leaves, containing benzoic acid derivatives, show antimicrobial activity against various bacteria, indicating the potential for medical and pharmaceutical applications (Nogueira Puhl et al., 2011).

Safety And Hazards

Safety measures should be taken when handling “4-(2-Piperidinoethoxy)benzoic acid hydrochloride”. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVTYSMYHSVDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057841
Record name 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Piperidinoethoxy)benzoic acid hydrochloride

CAS RN

84449-80-9
Record name Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84449-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-piperidinoethoxy]benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 2000 gallon tank were added: 1320 L of amyl acetate, 167.42 kg of methyl 4-hydroxybenzoate, 408.6 kg of potassium carbonate, and 283.5 kg of β-chloroethylpiperidine hydrochloride. The mixture was heated to 120° C.-125° C. for 5 hours, at which time HPLC analysis indicated complete consumption of the methyl 4-hydroxybenzoate. The tank was cooled to less than 50° C. 880 L of deionized water were added to the tank. The layers were separated and the aqueous layer was discarded. In a glass lined tank was mixed 367 L of food grade hydrochloric acid and 184 L of deionized water. The acid mixture was combined with the organic layer. The layers were separated and the organic layer was discarded. The mixture of the intermediate ester in aqueous acid heated to reflux until HPLC suggested no further consumption of the ester (13 hours). The mixture was cooled to less than 40° C. 550 L of acetone was added to the mixture and the mixture was cooled to 0° C.-5° C. and stirred for 1 hour. The product was collected by filtration on a centrifuge. The wet cake was rinsed on the centrifuge with 400 L of acetone. The product was dried in a rotary vacuum (double cone) dryer at less than 500 C and 25-27 inches in mercury. Yield was 91% of theoretical.
Quantity
167.42 kg
Type
reactant
Reaction Step One
Quantity
408.6 kg
Type
reactant
Reaction Step Two
Quantity
283.5 kg
Type
reactant
Reaction Step Three
Quantity
1320 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 125 mL 3 neck flask with mechanical stirring, condenser, and a heating apparatus consisting of an RTD probe hooked via a temperature controller to a heating mantle, the following were added: 7.61 g methyl 4-hydroxybenzoate, 11.05 g β-chloroethylpiperidine hydrochloride, 16.59 g powdered potassium carbonate, and 60 mL amyl acetate. The mixture was heated in an oil bath under nitrogen to 115° C.-120° C. for 4 hour. HPLC indicated that the reaction was complete. The mixture was then cooled to ambient temperature and 40 mL of deionized water were added to dissolve solids. The aqueous layer was separated and discarded and the water wash was repeated. 5 mL of the organic phase was removed as an analytical standard. 25 mL 8N hydrochloric acid was added to remaining organic phase to extract the intermediate. The layers were separated and the acidified aqueous layers returned to the reaction flasks. The organic phase was discarded. The aqueous phase was heated to 95° C. until HPLC indicated complete hydrolysis of the ester (about 4 hours). The mixtures were cooled to 0° C.-5° C. for 1 hour and filtered. The filter cakes were rinsed with acetone (approx. 25 mL) and dried. Yield -12.61 g (83.6% theoretical).
[Compound]
Name
3
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
7.61 g
Type
reactant
Reaction Step Two
Quantity
11.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a 125 mL 3 neck flask with mechanical stirring, condenser, and a heating apparatus consisting of an RTD probe in the flask hooked via a temperature controller to a heating mantle, the following were added: 7.61 g methyl 4-hydroxybenzoate, 11.05 g β-chloroethylpiperidine hydrochloride, 16.59 g powdered potassium carbonate, and 60 mL amyl acetate. The mixture was heated overnight under nitrogen in an oil bath to 125° C., and was allowed to proceed until HPLC indicated complete consumption of the methyl 4-hydroxybenzoate. The mixture was cooled to ambient temperature and 40 mL deionized water was added to dissolve the solids. The aqueous layer was separated and discarded. The water wash was repeated. 25 mL of 8N hydrochloric acid were added to extract intermediate. The layers were separated and the acid layer returned to the reaction flask. The acid solution was heated to 95° C. for about 24 hours as a "stress" test; (after 6 hours 1% of the uncleaved ester remained.) The mixture was cooled to 40° C. and 25 mL acetone added. The mixture was cooled to 0° C.-5° C. for 1 hour. The mixture was filtered and the cakes rinsed with approx. 25 mL acetone and dried. Yield=12.0 g (84.1% of theoretical).
[Compound]
Name
3
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
7.61 g
Type
reactant
Reaction Step Two
Quantity
11.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a 250 mL 3 neck flask with mechanical stirring and condenser, and a heating apparatus consisting of an RTD probe in the flask hooked via a temperature controller to a heating mantle and under nitrogen atmosphere, the following was added: 7.61 g of methyl 4-hydroxybenzoate, 11.05 g of β-chloroethyl-piperidine hydrochloride, 16.59 g of powdered potassium carbonate and 60 mL of ethyl acetate. The mixture was heated slowly to reflux. After overnight reflux, the mixture was cooled to ambient temperature, after which 60 mL of deionized water was added. The aqueous layer was separated and discarded. The organic layer was extracted with 4N hydrochloride (3 aliquots of 20 mL). The combined acid extracts were heated to reflux. After 1 hour at reflux, HPLC indicated the saponification to be 609 complete. After 4 hours, the reaction was near 100% complete. The mixture was cooled to 0° C.-5° C. and stirred. The resulting crystals were filtered, rinsed with acetone and dried.
[Compound]
Name
3
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
7.61 g
Type
reactant
Reaction Step Two
Quantity
11.05 g
Type
reactant
Reaction Step Three
Quantity
16.59 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Piperidinoethoxy)benzoic acid hydrochloride
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4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Reactant of Route 3
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4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Reactant of Route 4
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4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Reactant of Route 5
4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-Piperidinoethoxy)benzoic acid hydrochloride

Citations

For This Compound
2
Citations
D Impurity, J Balzarini
Number of citations: 0
楊佳雄 - 2002 - airitilibrary.com
本研究是以間-甲氧基苯硫酚經一系列反應合成具有苯併噻吩之拉洛西芬,並以高壓液相層析方法 探討製程. 拉洛西芬的合成開發是以間-甲氧基苯硫酚與2-溴-4-甲氧基苯乙酮反應,來合成2-(間-…
Number of citations: 0 www.airitilibrary.com

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